Azilsartan Mopivabil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

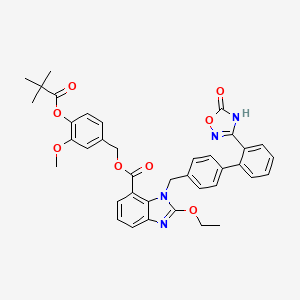

Structure

3D Structure

Properties

CAS No. |

2271428-31-8 |

|---|---|

Molecular Formula |

C38H36N4O8 |

Molecular Weight |

676.7 g/mol |

IUPAC Name |

[4-(2,2-dimethylpropanoyloxy)-3-methoxyphenyl]methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C38H36N4O8/c1-6-47-36-39-29-13-9-12-28(34(43)48-22-24-16-19-30(31(20-24)46-5)49-35(44)38(2,3)4)32(29)42(36)21-23-14-17-25(18-15-23)26-10-7-8-11-27(26)33-40-37(45)50-41-33/h7-20H,6,21-22H2,1-5H3,(H,40,41,45) |

InChI Key |

UIGUEOKVFZHFSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=CC(=C(C=C6)OC(=O)C(C)(C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Azilsartan Medoxomil in Hypertension

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azilsartan (B1666440) medoxomil is a potent, long-acting angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[1][2] It is administered as a prodrug, azilsartan medoxomil, which is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract during absorption.[2] Azilsartan exhibits high-affinity, selective, and insurmountable binding to the angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, the primary pressor agent of the renin-angiotensin-aldosterone system (RAAS).[2][3] This comprehensive guide elucidates the molecular mechanism of action, pharmacokinetics, and pharmacodynamics of azilsartan, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Renin-Angiotensin-Aldosterone System (RAAS) and Hypertension

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. In hypertension, this system is often dysregulated. The pathway begins with the release of renin from the kidneys in response to low blood pressure, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen (B3276523), a circulating glycoprotein (B1211001) produced by the liver, to form the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found predominantly in the pulmonary circulation, then converts angiotensin I to the highly active octapeptide, angiotensin II.

Angiotensin II exerts its physiological effects by binding to specific receptors, primarily the AT1 and AT2 receptors. The binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor, initiates a cascade of events leading to:

-

Vasoconstriction: Direct contraction of vascular smooth muscle, leading to increased peripheral resistance and elevated blood pressure.

-

Aldosterone (B195564) Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume and pressure.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine (B1679862) release from sympathetic nerve terminals, further contributing to vasoconstriction and increased cardiac output.

-

Cellular Growth and Proliferation: Stimulation of growth-promoting signaling pathways in vascular and cardiac cells, which can lead to long-term organ damage.

Dysregulation of the RAAS, characterized by excessive angiotensin II activity, is a key contributor to the pathophysiology of hypertension.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Molecular Mechanism of Action of Azilsartan

Azilsartan is a selective AT1 receptor antagonist. Its mechanism of action is centered on the competitive and insurmountable blockade of the AT1 receptor, thereby preventing angiotensin II from exerting its pressor effects.

Selective and High-Affinity Binding to the AT1 Receptor

Azilsartan demonstrates a very high affinity and selectivity for the AT1 receptor, with a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor. This high affinity is attributed to its unique molecular structure, which includes a 5-oxo-1,2,4-oxadiazole ring. This structure allows for strong hydrogen bonding with key amino acid residues in the AT1 receptor binding pocket, such as Gln257.

The binding of azilsartan to the AT1 receptor is characterized by a slow dissociation rate compared to other ARBs. This persistent binding contributes to its potent and long-lasting antihypertensive effect.

Inverse Agonist Activity

In addition to its antagonistic properties, azilsartan exhibits inverse agonist activity at the AT1 receptor. This means that it not only blocks the action of angiotensin II but also reduces the basal, constitutive activity of the receptor that can occur in the absence of an agonist. This inverse agonism may contribute to its superior blood pressure-lowering efficacy compared to other ARBs.

Downstream Effects of AT1 Receptor Blockade

By blocking the AT1 receptor, azilsartan leads to:

-

Vasodilation: Relaxation of vascular smooth muscle, resulting in a decrease in total peripheral resistance and a reduction in blood pressure.

-

Reduced Aldosterone Secretion: Inhibition of angiotensin II-stimulated aldosterone release from the adrenal glands, leading to decreased sodium and water retention.

-

Inhibition of Negative Feedback: Blockade of the negative feedback loop of angiotensin II on renin secretion, leading to an increase in plasma renin activity and circulating angiotensin II levels. However, these increased levels of angiotensin II cannot overcome the insurmountable blockade of the AT1 receptor by azilsartan.

Signaling Pathway of Azilsartan's Action

Caption: Azilsartan blocks Angiotensin II signaling at the AT1 receptor.

Pharmacokinetics and Pharmacodynamics

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of azilsartan are summarized in the table below.

| Parameter | Value | Reference(s) |

| Absorption | ||

| Prodrug | Azilsartan medoxomil | |

| Active Moiety | Azilsartan | |

| Absolute Bioavailability | ~60% | |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | |

| Effect of Food | Not significant | |

| Distribution | ||

| Volume of Distribution (Vd) | ~16 L | |

| Plasma Protein Binding | >99% (mainly serum albumin) | |

| Metabolism | ||

| Primary Enzyme | CYP2C9 | |

| Major Metabolite | M-II (O-dealkylation, inactive) | |

| Minor Metabolite | M-I (decarboxylation, inactive) | |

| Excretion | ||

| Elimination Half-life (T½) | ~11 hours | |

| Route of Elimination | Feces (~55%), Urine (~42%) | |

| Renal Clearance | ~2.3 mL/min |

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of azilsartan, including its binding affinity and clinical efficacy, are presented below.

Table 4.2.1: AT1 Receptor Binding Affinity

| Compound | pKi (median) | 95% Confidence Interval | Reference(s) |

| Azilsartan | 8.51 | 4.71 - 10.94 | |

| Candesartan | 8.43 | 8.01 - 8.80 | |

| Irbesartan | 8.72 | 8.42 - 8.87 | |

| Olmesartan | 8.17 | 7.99 - 8.60 | |

| Telmisartan | 8.33 | 8.12 - 8.53 | |

| Valsartan | 8.46 | 7.95 - 8.48 | |

| Losartan | 7.71 | 7.50 - 7.73 | |

| EXP3174 (active metabolite of losartan) | 8.17 | 7.93 - 8.87 |

Table 4.2.2: Clinical Efficacy in Blood Pressure Reduction (24-hour mean systolic BP)

| Treatment | Dose | Placebo-Adjusted Reduction in 24-hour Mean SBP (mmHg) | Reference(s) |

| Azilsartan medoxomil | 80 mg | -14.3 | |

| Olmesartan medoxomil | 40 mg | -11.7 | |

| Valsartan | 320 mg | -10.0 | |

| Ramipril | 10 mg | -12.2 (vs. -21.2 for Azilsartan 80mg) |

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., azilsartan) for the AT1 receptor.

Materials:

-

Cell membranes expressing the human AT1 receptor.

-

Radioligand: [125I]Sar1,Ile8-Angiotensin II.

-

Test compound (unlabeled azilsartan).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the AT1 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 25 µL of binding buffer, 25 µL of radioligand, and 50 µL of membrane suspension.

-

Non-specific Binding: 25 µL of a high concentration of unlabeled angiotensin II (e.g., 1 µM), 25 µL of radioligand, and 50 µL of membrane suspension.

-

Competition Binding: 25 µL of varying concentrations of the test compound (azilsartan), 25 µL of radioligand, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

24-Hour Ambulatory Blood Pressure Monitoring (ABPM)

This protocol outlines the methodology for conducting 24-hour ABPM in clinical trials to assess the antihypertensive efficacy of a drug like azilsartan medoxomil.

Equipment:

-

Validated, automated, non-invasive ambulatory blood pressure monitoring device.

-

Appropriately sized cuff for the patient's arm circumference.

-

Patient diary.

Procedure:

-

Patient Preparation and Instruction:

-

Explain the procedure to the patient and obtain informed consent.

-

Instruct the patient to engage in their usual daily activities but to avoid strenuous exercise.

-

Demonstrate how to wear the monitor and cuff correctly on the non-dominant arm.

-

Instruct the patient to keep their arm still and at heart level during measurements.

-

Provide a diary for the patient to record their activities (e.g., waking, sleeping, medication intake, meals, physical activity, symptoms).

-

-

Device Programming and Initiation:

-

Program the ABPM device to take blood pressure readings at regular intervals, typically every 15-30 minutes during the day (e.g., 7:00 AM to 10:00 PM) and every 30-60 minutes at night (e.g., 10:00 PM to 7:00 AM).

-

Fit the cuff to the patient's arm and initiate the 24-hour monitoring period.

-

-

Data Collection and Device Removal:

-

After 24 hours, the patient returns to the clinic.

-

Remove the device and cuff.

-

Download the blood pressure data from the monitor to a computer.

-

Collect the patient's diary.

-

-

Data Analysis:

-

Review the data for completeness and validity (e.g., a sufficient number of successful readings).

-

Calculate the following mean blood pressure values:

-

24-hour average systolic and diastolic blood pressure.

-

Daytime average systolic and diastolic blood pressure.

-

Nighttime average systolic and diastolic blood pressure.

-

-

Determine the nocturnal dipping status (the percentage drop in blood pressure from day to night).

-

Correlate blood pressure readings with the patient's activities as recorded in the diary.

-

Measurement of Plasma Renin Activity and Aldosterone Concentration

This protocol describes the general steps for measuring plasma renin activity (PRA) and aldosterone concentration, which are key pharmacodynamic markers of RAAS inhibition.

Sample Collection and Handling:

-

Patient Preparation: The patient should be in a seated position for at least 5-15 minutes before blood collection. Certain medications that interfere with the RAAS may need to be discontinued (B1498344) prior to testing.

-

Blood Collection: Collect blood into a pre-chilled EDTA tube.

-

Processing: Immediately place the blood sample on ice and centrifuge at a low temperature to separate the plasma.

-

Storage: Store the plasma frozen at -20°C or lower until analysis.

Assay Methodology:

-

Plasma Renin Activity (PRA): PRA is typically measured by radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) that quantifies the rate of angiotensin I generation from endogenous angiotensinogen in the plasma sample.

-

Aldosterone Concentration: Aldosterone levels can be measured by RIA, chemiluminescence immunoassay (CLIA), or LC-MS/MS.

Conclusion

Azilsartan medoxomil is a highly effective antihypertensive agent that exerts its therapeutic effect through potent and sustained blockade of the angiotensin II type 1 receptor. Its unique pharmacological profile, characterized by high binding affinity, slow dissociation, and inverse agonist activity, translates into superior blood pressure reduction compared to other ARBs. A thorough understanding of its mechanism of action, pharmacokinetics, and pharmacodynamics, as detailed in this guide, is essential for researchers and clinicians involved in the development and utilization of this important therapeutic agent for the management of hypertension.

References

An In-Depth Technical Guide to the Molecular Structure and Synthesis of Azilsartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azilsartan (B1666440) medoxomil is a potent, long-acting angiotensin II receptor blocker (ARB) utilized in the management of hypertension. As a prodrug, it is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan, which exerts its therapeutic effect by selectively antagonizing the angiotensin II type 1 (AT₁) receptor. This document provides a comprehensive overview of the molecular characteristics and synthetic pathways of azilsartan medoxomil, intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. Detailed experimental protocols for its synthesis are provided, alongside a quantitative summary of its physicochemical properties. Furthermore, its mechanism of action is elucidated through a diagrammatic representation of the Renin-Angiotensin-Aldosterone System (RAAS) and the downstream signaling cascades affected by AT₁ receptor blockade.

Molecular Structure and Physicochemical Properties

Azilsartan medoxomil is a complex organic molecule with the systematic IUPAC name (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate.[1] Its structure is characterized by a central benzimidazole (B57391) core, a biphenyl (B1667301) moiety bearing a 1,2,4-oxadiazol-5-one ring, and a medoxomil ester group. This ester linkage is crucial for its prodrug nature, facilitating oral absorption before being cleaved to release the active azilsartan.

The molecular structure of azilsartan medoxomil can be visualized as follows:

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Azilsartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azilsartan (B1666440) medoxomil is a potent, long-acting angiotensin II receptor blocker (ARB) approved for the treatment of hypertension. It is administered as a prodrug, which is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract. Azilsartan exhibits high affinity for and slow dissociation from the angiotensin II type 1 (AT1) receptor, resulting in a sustained and robust antihypertensive effect. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of azilsartan medoxomil, including detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Pharmacodynamics: Mechanism of Action and Effects

Azilsartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] By blocking the binding of angiotensin II to the AT1 receptor, azilsartan inhibits its vasoconstrictive and aldosterone-secreting effects, leading to a reduction in blood pressure.[1][2][3] This action is independent of the pathway for angiotensin II synthesis. Azilsartan demonstrates a greater than 10,000-fold selectivity for the AT1 receptor over the AT2 receptor.

The antihypertensive effects of azilsartan medoxomil are dose-dependent. A single 32 mg dose of azilsartan has been shown to inhibit the maximal pressor effect of an angiotensin II infusion by approximately 90% at peak plasma concentrations and by about 60% at 24 hours post-administration. Chronic administration of azilsartan medoxomil leads to a sustained reduction in blood pressure.

Blockade of the AT1 receptor by azilsartan leads to a compensatory increase in plasma renin activity and angiotensin I and II concentrations, while plasma aldosterone (B195564) concentrations decrease. These changes are a result of the inhibition of the negative feedback loop of angiotensin II on renin secretion.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Azilsartan's Point of Intervention

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Azilsartan on the AT1 receptor.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Azilsartan medoxomil is a prodrug that is rapidly and completely hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract during absorption. The parent drug, azilsartan medoxomil, is not detectable in plasma following oral administration.

Pharmacokinetic Parameters of Azilsartan

| Parameter | Value | Reference |

| Absolute Bioavailability | ~60% | |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | |

| Volume of Distribution (Vd) | ~16 L | |

| Plasma Protein Binding | >99% (primarily to serum albumin) | |

| Metabolism | Primarily by CYP2C9 to inactive metabolites (M-I and M-II) | |

| Elimination Half-life (t1/2) | ~11 hours | |

| Total Body Clearance | ~2.3 mL/min (renal clearance) | |

| Excretion | ~55% in feces, ~42% in urine (~15% as unchanged azilsartan) |

Metabolism of Azilsartan

Azilsartan is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C9 to two main inactive metabolites: M-I (formed by decarboxylation) and M-II (formed by O-dealkylation). M-II is the major metabolite, while M-I is a minor metabolite.

Caption: Metabolic pathway of azilsartan medoxomil to its active form and inactive metabolites.

Key Experimental Protocols

Quantification of Azilsartan in Human Plasma by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of azilsartan in human plasma, a crucial procedure in pharmacokinetic studies.

3.1.1. Sample Preparation (Solid Phase Extraction)

-

Plasma Collection: Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge to separate plasma.

-

Internal Standard Spiking: To a 500 µL aliquot of plasma, add a known concentration of an internal standard (e.g., a structural analog of azilsartan).

-

Protein Precipitation: Add 1 mL of acetonitrile (B52724) to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate plasma proteins.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute azilsartan and the internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

3.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for azilsartan and the internal standard.

-

Caption: Experimental workflow for the quantification of azilsartan in plasma using LC-MS/MS.

Ambulatory Blood Pressure Monitoring (ABPM) in Clinical Trials

ABPM is a key pharmacodynamic assessment in hypertension clinical trials, providing a more comprehensive evaluation of blood pressure control over a 24-hour period compared to single in-clinic measurements.

3.2.1. Study Design

-

Phase: Typically Phase II and III clinical trials.

-

Design: Randomized, double-blind, placebo- and/or active-controlled, parallel-group studies.

-

Patient Population: Adults with essential hypertension (specific inclusion/exclusion criteria regarding baseline blood pressure are defined).

3.2.2. ABPM Protocol

-

Device Initialization: A validated ABPM device is fitted to the non-dominant arm of the participant.

-

Monitoring Period: Blood pressure and heart rate are recorded automatically at predefined intervals over a 24-hour period (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).

-

Patient Diary: Participants are instructed to maintain a diary of their activities, posture, sleep times, and any symptoms experienced during the monitoring period.

-

Data Analysis: The collected data is downloaded and analyzed to determine mean 24-hour, daytime, and nighttime systolic and diastolic blood pressures.

Conclusion

Azilsartan medoxomil is a highly effective ARB with a favorable pharmacokinetic and pharmacodynamic profile. Its rapid conversion to the active moiety, azilsartan, which exhibits potent and sustained AT1 receptor blockade, translates into robust 24-hour blood pressure control. The well-characterized PK-PD relationship of azilsartan medoxomil supports its clinical use in the management of hypertension. This guide provides a foundational understanding of the key scientific principles and experimental methodologies that underpin the clinical development and application of this important therapeutic agent.

References

Azilsartan Medoxomil: An In-depth Technical Guide to its AT1 Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azilsartan (B1666440) medoxomil, a potent angiotensin II receptor blocker (ARB), has demonstrated significant efficacy in the management of hypertension. Its therapeutic effects are intrinsically linked to its interaction with the angiotensin II type 1 (AT1) receptor. This technical guide provides a comprehensive overview of the binding affinity and selectivity of azilsartan, the active metabolite of azilsartan medoxomil, for the AT1 receptor. The document delves into the quantitative aspects of its binding, the experimental protocols used for these determinations, and the key signaling pathways involved.

Core Concepts: AT1 Receptor Binding and Selectivity

The antihypertensive effect of azilsartan is achieved through its selective and potent antagonism of the AT1 receptor. This prevents angiotensin II, a powerful vasoconstrictor, from binding to the receptor and initiating the downstream signaling cascade that leads to increased blood pressure. The key parameters defining the efficacy of this blockade are binding affinity and selectivity.

Binding Affinity refers to the strength of the interaction between azilsartan and the AT1 receptor. High affinity indicates that the drug binds tightly to the receptor, leading to a more sustained and potent blockade. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Selectivity denotes the drug's preference for binding to the AT1 receptor over other receptors, particularly the angiotensin II type 2 (AT2) receptor. High selectivity is crucial to minimize off-target effects and ensure that the therapeutic action is specific to the intended pathway. Azilsartan exhibits a remarkable selectivity for the AT1 receptor, with a more than 10,000-fold greater affinity for the AT1 receptor compared to the AT2 receptor.[1][2]

Quantitative Analysis of Binding Affinity

The binding affinity of azilsartan to the AT1 receptor has been extensively studied and compared with other ARBs. These studies consistently highlight the high potency of azilsartan. A key characteristic of azilsartan is its slow dissociation from the AT1 receptor, which contributes to its long-lasting therapeutic effect.[1][2]

The following tables summarize the comparative binding affinities of azilsartan and other commonly used ARBs. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the radioligand binding to the AT1 receptor. The "washout" condition demonstrates the persistence of binding after the removal of the unbound drug, highlighting the slow dissociation rate of azilsartan.

Table 1: Comparative AT1 Receptor Binding Affinity (IC50, nM) of Various ARBs

| Angiotensin Receptor Blocker | IC50 (nM) - No Washout |

| Azilsartan | 2.6 |

| Olmesartan | 6.7 |

| Telmisartan | 5.1 |

| Valsartan | 44.9 |

| Irbesartan | 15.8 |

Data sourced from a study investigating the in vitro antagonistic properties of azilsartan.

Table 2: Comparative AT1 Receptor Binding Affinity (IC50, nM) of Various ARBs After Washout

| Angiotensin Receptor Blocker | IC50 (nM) - After Washout |

| Azilsartan | 7.4 |

| Olmesartan | 242.5 |

| Telmisartan | 191.6 |

| Valsartan | >10,000 |

| Irbesartan | >10,000 |

Data sourced from the same in vitro study, demonstrating the persistent binding of azilsartan.

These data clearly illustrate the superior binding affinity and slow dissociation of azilsartan compared to other ARBs. This tight and persistent binding at the AT1 receptor is a key factor in its potent and sustained antihypertensive effects.

Experimental Protocols

The determination of AT1 receptor binding affinity and selectivity relies on well-established in vitro assays. The most common method is the radioligand binding assay.

Radioligand Binding Assay for AT1 Receptor

This assay measures the ability of a test compound (e.g., azilsartan) to compete with a radiolabeled ligand for binding to the AT1 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cells overexpressing the human AT1 receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells).

-

Radioligand: Typically, 125I-[Sar1, Ile8]Angiotensin II, a high-affinity radiolabeled analog of angiotensin II.

-

Test Compounds: Azilsartan and other ARBs of interest, dissolved in an appropriate solvent.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) containing salts and other components to maintain physiological pH and ionic strength.

-

Filtration System: A vacuum filtration manifold with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Methodology:

-

Membrane Preparation: Cells overexpressing the AT1 receptor are harvested and homogenized. The cell membranes are then isolated through centrifugation and resuspended in the assay buffer.

-

Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the prepared cell membranes in the assay buffer. The incubation is typically carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma or beta scintillation counter.

-

Data Analysis: The amount of radioligand bound to the receptor is plotted against the concentration of the test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The interaction of azilsartan with the AT1 receptor interrupts a critical signaling pathway in blood pressure regulation. The following diagrams, generated using Graphviz, visualize these pathways and the experimental workflow of a radioligand binding assay.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention by Azilsartan.

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion

Azilsartan medoxomil's active metabolite, azilsartan, exhibits a superior pharmacological profile characterized by high binding affinity and remarkable selectivity for the AT1 receptor. Its slow dissociation from the receptor contributes to a prolonged and potent antihypertensive effect. The quantitative data from in vitro binding assays consistently demonstrate its advantages over other ARBs. Understanding the intricacies of its receptor binding, as detailed in this guide, is fundamental for researchers and professionals involved in the development and clinical application of antihypertensive therapies.

References

The Discovery and Development of Azilsartan Medoxomil: A Technical Guide

An In-depth Review of the Synthesis, Preclinical, and Clinical Development of a Potent Angiotensin II Receptor Blocker

Introduction

Azilsartan (B1666440) medoxomil, marketed as Edarbi®, is a potent, orally administered angiotensin II receptor blocker (ARB) utilized for the management of hypertension.[1] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active moiety, azilsartan.[2] Developed by Takeda, azilsartan medoxomil received its initial FDA approval in February 2011.[2] This technical guide provides a comprehensive overview of the discovery and development of azilsartan medoxomil, detailing its synthesis, mechanism of action, preclinical and clinical pharmacology, and key clinical trial results.

Chemical Synthesis and Development

The synthesis of azilsartan medoxomil has been approached through various routes, with a common strategy involving the construction of the benzimidazole (B57391) core, followed by the introduction of the biphenyl-tetrazole-equivalent moiety and subsequent esterification to the medoxomil prodrug. An improved and commercially viable process has been a focus of development to ensure high yield and purity.

Representative Synthetic Pathway

A frequently described synthetic route involves the following key steps:

-

Formation of the Amidoxime (B1450833): The process often starts with a cyanobiphenyl derivative, such as methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. This is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium methoxide (B1231860) or sodium bicarbonate to form the corresponding amidoxime intermediate.[3]

-

Oxadiazole Ring Formation: The amidoxime is then cyclized to form the 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring. This can be achieved by reacting the amidoxime with an activating agent like ethyl chloroformate, followed by thermal cyclization.[3]

-

Hydrolysis to Azilsartan: The resulting ester (e.g., methyl ester) is hydrolyzed, typically using an aqueous base such as sodium hydroxide (B78521), to yield the active carboxylic acid, azilsartan.

-

Esterification to Azilsartan Medoxomil: Finally, azilsartan is esterified with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (B196221) (medoxomil alcohol) to produce the azilsartan medoxomil prodrug. This step can be facilitated by coupling agents such as p-toluenesulfonyl chloride or 1,1'-carbonyldiimidazole (B1668759) (CDI).

Experimental Protocol: Synthesis of Azilsartan Medoxomil (Illustrative)

-

Step 1: Amidoxime Formation. To a solution of methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate in a suitable solvent like DMSO, hydroxylamine hydrochloride and sodium bicarbonate are added. The mixture is heated to facilitate the conversion to methyl 2-ethoxy [[2′-(hydroxyamidino) biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.

-

Step 2: Cyclization. The amidoxime intermediate is dissolved in a solvent such as xylene. Ethyl chloroformate and a base like triethylamine (B128534) are added. The reaction mixture is heated under reflux to promote cyclization, yielding the methyl ester of azilsartan.

-

Step 3: Hydrolysis. The methyl ester is suspended in an aqueous solution of sodium hydroxide and heated to achieve hydrolysis. The reaction is then cooled, and the pH is adjusted with hydrochloric acid to precipitate azilsartan.

-

Step 4: Prodrug Formation. Azilsartan is dissolved in a solvent like dichloromethane, and 1,1'-carbonyldiimidazole is added. The mixture is stirred, followed by the addition of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. The reaction is stirred until completion. The crude product is then purified, for instance, by crystallization from acetone, to yield azilsartan medoxomil.

Mechanism of Action

Azilsartan medoxomil exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, the primary pressor agent of the Renin-Angiotensin-Aldosterone System (RAAS), from binding to its receptor and eliciting its physiological responses.

The Renin-Angiotensin-Aldosterone System (RAAS) and Azilsartan's Role

The RAAS is a critical regulator of blood pressure and fluid balance. Azilsartan's blockade of the AT1 receptor interrupts this cascade, leading to:

-

Vasodilation: It prevents angiotensin II-mediated vasoconstriction of vascular smooth muscle, thereby reducing total peripheral resistance.

-

Reduced Aldosterone Secretion: By blocking angiotensin II's effect on the adrenal gland, azilsartan decreases the release of aldosterone. This leads to reduced sodium and water retention by the kidneys.

-

Inhibition of Negative Feedback: The blockade of AT1 receptors also inhibits the negative feedback loop of angiotensin II on renin secretion. Consequently, plasma renin activity and circulating angiotensin II levels increase, but these are unable to overcome the therapeutic blockade of the AT1 receptor by azilsartan.

Receptor Binding and Inverse Agonism

Preclinical studies have demonstrated that azilsartan exhibits a high affinity for and slow dissociation from the AT1 receptor, which may contribute to its potent and long-lasting antihypertensive effects. It has a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor. Furthermore, azilsartan has been identified as an inverse agonist at the AT1 receptor, meaning it can reduce the receptor's basal activity even in the absence of angiotensin II. This inverse agonism is thought to be related to its unique 5-oxo-1,2,4-oxadiazole moiety, which interacts strongly with the receptor.

Experimental Protocol: In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity (IC50) of azilsartan for the human AT1 receptor.

-

Method: A radioligand binding assay is performed using membranes from cells expressing the human AT1 receptor.

-

Procedure:

-

Cell membranes are incubated with a radiolabeled angiotensin II analog, such as ¹²⁵I-Sar¹-Ile⁸-AII.

-

Increasing concentrations of azilsartan (or other test compounds) are added to compete with the radioligand for binding to the AT1 receptor.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound membranes is measured using a gamma counter.

-

The concentration of azilsartan that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

-

Washout Experiment: To assess the dissociation rate, after the initial binding, the membranes are washed to remove unbound compound, then re-incubated in a compound-free buffer. The remaining inhibitory effect is then measured to determine the persistence of receptor blockade.

Preclinical Development

Preclinical studies in various animal models were crucial in establishing the pharmacodynamic and pharmacokinetic profile of azilsartan medoxomil and providing the rationale for its clinical development.

Animal Models of Hypertension

Spontaneously hypertensive rats (SHRs) are a commonly used model to evaluate the antihypertensive effects of drugs. In these models, oral administration of azilsartan medoxomil has been shown to produce a dose-dependent reduction in blood pressure. Other preclinical studies have utilized models of insulin (B600854) resistance and diabetic vascular dysfunction to explore potential pleiotropic effects of azilsartan beyond blood pressure lowering. For instance, in diabetic mice, azilsartan was shown to restore endothelial function more effectively than candesartan (B1668252) by reducing inflammation and oxidative stress.

Experimental Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

-

Objective: To assess the dose-dependent effect of azilsartan medoxomil on blood pressure.

-

Animals: Male spontaneously hypertensive rats.

-

Procedure:

-

Animals are instrumented for blood pressure measurement, often using tail-cuff manometry or radiotelemetry for continuous monitoring.

-

A baseline blood pressure reading is established.

-

Animals are randomized to receive single oral doses of either vehicle or azilsartan medoxomil at various concentrations.

-

Systolic and diastolic blood pressure are monitored at multiple time points post-dosing to determine the magnitude and duration of the antihypertensive effect.

-

A dose-response curve is generated to determine parameters such as the ED50.

-

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Azilsartan medoxomil is a prodrug that is completely hydrolyzed to its active form, azilsartan, during absorption in the gastrointestinal tract; the parent drug is not detectable in plasma after oral administration.

| Parameter | Value | Source |

| Absolute Bioavailability | ~60% | |

| Time to Peak Plasma Conc. (Tmax) | 1.5 - 3 hours | |

| Food Effect on Bioavailability | Not significant | |

| Plasma Protein Binding | >99% (mainly to serum albumin) | |

| Volume of Distribution (Vd) | ~16 L | |

| Elimination Half-life (t½) | ~11 hours | |

| Metabolism | Metabolized by CYP2C9 to the major, inactive metabolite M-II (O-dealkylation) and by CYP2C8/CYP2B6 to the minor, inactive metabolite M-I (decarboxylation). | |

| Excretion | Approximately 55% in feces and 42% in urine (with 15% of the dose excreted as unchanged azilsartan in urine). |

Pharmacodynamics

The pharmacodynamic effects of azilsartan are directly related to its blockade of the AT1 receptor.

| Parameter | Effect | Source |

| Angiotensin II Pressor Response | A single 32 mg dose of azilsartan medoxomil inhibits the maximal pressor effect of an angiotensin II infusion by ~90% at peak and ~60% at 24 hours. | |

| Plasma Renin Activity | Increased | |

| Plasma Angiotensin I & II Conc. | Increased | |

| Plasma Aldosterone Conc. | Decreased | |

| Serum Potassium/Sodium | No clinically significant effects |

Experimental Protocol: Angiotensin II Challenge in Healthy Volunteers

-

Objective: To quantify the degree and duration of AT1 receptor blockade by azilsartan.

-

Subjects: Healthy, normotensive volunteers.

-

Procedure:

-

Dose-Finding: An initial challenge is performed to determine the dose of intravenous angiotensin II that elicits a target pressor response (e.g., a 25-30 mmHg increase in systolic blood pressure).

-

Baseline Challenge: After a washout period, the predetermined angiotensin II dose is administered, and the blood pressure response is recorded as the baseline.

-

Drug Administration: Subjects receive a single oral dose of azilsartan medoxomil or placebo.

-

Post-Dose Challenges: The angiotensin II challenge is repeated at various time points after drug administration (e.g., 2, 4, 8, 24, 48 hours).

-

Data Analysis: The percentage inhibition of the angiotensin II-induced pressor response is calculated at each time point relative to the baseline response. This allows for the characterization of the onset, magnitude, and duration of the pharmacodynamic effect.

-

Clinical Development and Efficacy

The clinical development of azilsartan medoxomil was based on the results of seven pivotal, double-blind, randomized studies involving over 5,900 patients with hypertension. A key feature of these trials was the use of 24-hour ambulatory blood pressure monitoring (ABPM) as a primary efficacy endpoint, which is considered a more reliable predictor of cardiovascular outcomes than clinic blood pressure measurements.

Representative Clinical Trial Workflow

Clinical Efficacy vs. Comparators

Clinical trials have consistently demonstrated that azilsartan medoxomil provides superior blood pressure reduction compared to other widely prescribed ARBs at their maximum approved doses.

| Trial Comparison | Dose(s) | Primary Endpoint | Mean Reduction from Baseline (Systolic BP) | p-value vs. Comparator | Source |

| Azilsartan vs. Olmesartan | AZM 80 mg vs. OLM 40 mg | 24-hr Mean SBP | AZM: -14.3 mmHg (placebo-adj.)OLM: -11.7 mmHg (placebo-adj.) | p=0.009 | |

| Azilsartan vs. Valsartan | AZM 80 mg vs. VAL 320 mg | 24-hr Mean SBP | AZM: -14.3 mmHg (placebo-adj.)VAL: -10.0 mmHg (placebo-adj.) | p<0.001 | |

| Azilsartan vs. Valsartan (Chinese pop.) | AZM 80 mg vs. VAL 160 mg | Trough Clinic SBP | AZM: -24.2 mmHgVAL: -20.6 mmHg | p=0.010 | |

| Azilsartan vs. Ramipril | AZM 40/80 mg vs. RAM 10 mg | Trough Clinic SBP | AZM 80mg: -21.2 mmHgRAM 10mg: -12.2 mmHg | p<0.001 | |

| Azilsartan vs. Candesartan | AZM 20-40 mg vs. CAN 8-12 mg | Sitting Clinic SBP | AZM: -21.8 mmHgCAN: -17.5 mmHg | Significant |

AZM: Azilsartan Medoxomil; OLM: Olmesartan; VAL: Valsartan; RAM: Ramipril; CAN: Candesartan; SBP: Systolic Blood Pressure.

Experimental Protocol: Ambulatory Blood Pressure Monitoring (ABPM)

-

Objective: To assess the 24-hour efficacy of azilsartan medoxomil.

-

Procedure:

-

A portable, non-invasive ABPM device (e.g., Spacelabs 90207) is fitted to the patient's non-dominant arm.

-

The device is programmed to record blood pressure at regular intervals over a 24-hour period (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).

-

Baseline ABPM is performed before the start of randomized treatment.

-

The study drug is administered, typically in the morning.

-

A final 24-hour ABPM recording is taken at the end of the treatment period (e.g., at 6 or 8 weeks).

-

Data are analyzed for quality criteria (e.g., ≥80% successful readings) and used to calculate mean 24-hour, daytime, and nighttime blood pressures. The primary endpoint is often the change from baseline in 24-hour mean systolic blood pressure.

-

Safety and Tolerability

Across clinical trials, azilsartan medoxomil was well-tolerated, with an incidence of adverse events similar to that of placebo and other ARBs. The most common treatment-related adverse event was dizziness. Rates of discontinuation due to adverse events were low and comparable to placebo.

Conclusion

The development of azilsartan medoxomil represents a significant advancement in the therapeutic class of angiotensin II receptor blockers. Its discovery was driven by the goal of achieving more potent and sustained AT1 receptor blockade, which was confirmed through rigorous preclinical and clinical evaluation. The synthesis has been optimized for commercial production, and its mechanism of action is well-characterized, highlighting its high affinity, slow dissociation, and inverse agonist properties at the AT1 receptor. Extensive Phase 3 clinical trials, utilizing robust methodologies like 24-hour ambulatory blood pressure monitoring, have established its superior efficacy in blood pressure reduction compared to several other ARBs, while maintaining a comparable safety profile. This comprehensive development history positions azilsartan medoxomil as a valuable and effective agent in the management of hypertension.

References

chemical properties and solubility of azilsartan medoxomil

An In-Depth Technical Guide to the Chemical Properties and Solubility of Azilsartan (B1666440) Medoxomil

Introduction

Azilsartan medoxomil, marketed under trade names such as Edarbi®, is a potent, orally administered angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2][3] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[4][5] Azilsartan exhibits a high affinity and selective antagonism for the angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of azilsartan medoxomil, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Azilsartan medoxomil is a white to nearly white powder. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability. The molecule exists in various polymorphic forms, which can influence its physical properties and stability.

Table 1: Core Physicochemical Properties of Azilsartan Medoxomil

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₄N₄O₈ | |

| Molecular Weight | 568.53 g/mol | |

| CAS Number | 863031-21-4 | |

| Appearance | White to nearly white powder | |

| Melting Point | ~196 °C (decomposes) (for Azilsartan) | |

| XLogP | 6.16 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 10 | |

| BCS Class | Class IV (Low Solubility, Low Permeability) |

Solubility Profile

Azilsartan medoxomil is practically insoluble in water but is freely soluble in methanol (B129727). Its solubility is pH-dependent and can be influenced by the presence of co-solvents and complexing agents.

Table 2: Solubility Data for Azilsartan and Azilsartan Medoxomil

| Compound | Solvent/Medium | Temperature | Solubility | Source |

| Azilsartan Medoxomil | Water | 25 ± 1 °C | 16.1 ± 0.1 µg/mL | |

| Azilsartan Medoxomil | 0.1N HCl (pH 1.2) | 25 ± 1 °C | 20.30 ± 0.11 µg/mL | |

| Azilsartan Medoxomil | Phosphate (B84403) Buffer (pH 6.8) | 25 ± 1 °C | 374 ± 0.5 µg/mL | |

| Azilsartan Medoxomil | Phosphate Buffer (pH 7.4) | 25 ± 1 °C | 1033 ± 1.2 µg/mL | |

| Azilsartan Medoxomil | DMSO | Not Specified | 105 mg/mL (184.69 mM) | |

| Azilsartan | Ethanol | Not Specified | ~0.1 mg/mL | |

| Azilsartan | DMSO | Not Specified | ~3 mg/mL | |

| Azilsartan | Dimethylformamide (DMF) | Not Specified | ~5 mg/mL | |

| Azilsartan | 1:1 DMF:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | |

| Azilsartan | Methanol | 293.15 K (20°C) | 0.00551 (mole fraction) | |

| Azilsartan | Ethanol | 293.15 K (20°C) | 0.00948 (mole fraction) | |

| Azilsartan | Acetonitrile (B52724) | 293.15 K (20°C) | 0.00067 (mole fraction) | |

| Azilsartan | n-Propanol | 293.15 K (20°C) | 0.00164 (mole fraction) | |

| Azilsartan | Isopropanol | 293.15 K (20°C) | 0.00109 (mole fraction) | |

| Azilsartan | Tetrahydrofuran | 293.15 K (20°C) | 0.00756 (mole fraction) |

Mechanism of Action: AT1 Receptor Blockade

Azilsartan medoxomil is a prodrug that is hydrolyzed to its active form, azilsartan, which selectively and competitively blocks the angiotensin II type 1 (AT1) receptor. Angiotensin II is the primary vasoactive hormone of the Renin-Angiotensin-Aldosterone System (RAAS), causing vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which increase blood pressure. By blocking the AT1 receptor, azilsartan prevents these effects, leading to vasodilation and a reduction in blood pressure. It has a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor.

Experimental Protocols

Saturation Solubility Determination

This protocol outlines a common method for determining the equilibrium solubility of azilsartan medoxomil in various media.

Methodology:

-

Preparation: Add an excess amount of azilsartan medoxomil powder to a series of vials, each containing a fixed volume (e.g., 5 mL) of the desired solvent (e.g., water, 0.1N HCl, phosphate buffers of varying pH).

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 ± 1 °C). Agitate the samples for an extended period (e.g., 48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the resulting suspensions at high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any remaining particulates.

-

Dilution & Analysis: Dilute the clear filtrate with the respective solvent as needed. Determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax (e.g., 248 nm) or RP-HPLC.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the quantification and purity analysis of azilsartan medoxomil in bulk and pharmaceutical dosage forms. The following is a representative protocol synthesized from multiple validated methods.

Methodology:

-

Chromatographic System:

-

Column: C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is a potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile in a 60:40 v/v ratio. Another option is an acetate (B1210297) buffer (pH 6.0) and acetonitrile (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of 248 nm.

-

Injection Volume: Typically 10-20 µL.

-

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of azilsartan medoxomil reference standard and dissolve it in 10 mL of methanol to create a stock solution (1000 µg/mL).

-

Perform serial dilutions with the mobile phase to generate a series of calibration standards within a linear range (e.g., 10-60 µg/mL or 20-120 µg/mL).

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder a set number of tablets (e.g., 20) to determine the average weight.

-

Accurately weigh a portion of the powder equivalent to a specific amount of the drug (e.g., 40-50 mg) and transfer it to a volumetric flask.

-

Add a suitable solvent (e.g., methanol), sonicate for approximately 15 minutes to ensure complete dissolution, and then dilute to volume.

-

Filter the solution through a 0.45 µm filter.

-

Perform a final dilution with the mobile phase to bring the concentration within the calibration range.

-

-

Analysis and Quantification:

-

Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Calculate the concentration of azilsartan medoxomil in the samples using the linear regression equation from the calibration curve.

-

Conclusion

This guide provides essential technical data on the . Its classification as a BCS Class IV compound presents significant challenges in drug formulation, making a thorough understanding of its solubility profile critical for the development of bioavailable dosage forms. The experimental protocols detailed herein offer standardized methodologies for the accurate characterization and quantification of this important antihypertensive agent.

References

- 1. Azilsartan Medoxomil | RAAS | TargetMol [targetmol.com]

- 2. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 4. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Bioactivation of Azilsartan Medoxomil

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Azilsartan (B1666440) medoxomil is an angiotensin II receptor blocker (ARB) prodrug utilized for the management of hypertension. Its therapeutic efficacy is contingent upon its efficient in vivo conversion to the pharmacologically active moiety, azilsartan. This technical guide provides a comprehensive overview of this critical bioactivation process, detailing the mechanism, enzymatic pathways, and pharmacokinetics of the conversion. It includes a summary of quantitative data, outlines relevant experimental methodologies, and visualizes the conversion pathway and experimental workflows to support further research and development in this area.

Introduction

Azilsartan medoxomil (brand name Edarbi®) is a potent, selective AT1 subtype angiotensin II receptor antagonist approved for the treatment of hypertension.[1][2] It is administered orally as an inactive prodrug, a strategy designed to enhance oral bioavailability.[3][4] The therapeutic activity of the drug is realized only after its in vivo hydrolysis to the active metabolite, azilsartan.[1][5][6][7] This conversion is rapid and complete during the absorption phase in the gastrointestinal tract, a key feature of its pharmacokinetic profile.[6][8][9][10][11] In fact, the parent prodrug, azilsartan medoxomil, is not detectable in plasma following oral administration, underscoring the efficiency of this bioactivation process.[1][2][6][8][12]

The Chemical Conversion Process: Ester Hydrolysis

The transformation of azilsartan medoxomil to azilsartan is a classic ester hydrolysis reaction.[7][13] The medoxomil ester moiety, chemically known as a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, is appended to the carboxyl group of the parent azilsartan molecule. This ester linkage is enzymatically cleaved in the presence of water, releasing the active azilsartan and an inactive medoxomil byproduct.

The primary site of this hydrolysis is the gastrointestinal tract, occurring during the drug's absorption.[1][2][5][6][7][8]

Key Enzymes in Azilsartan Medoxomil Bioactivation

The enzymatic hydrolysis of azilsartan medoxomil is not mediated by the well-known cytochrome P450 system, which is instead involved in the subsequent metabolism of the active azilsartan.[1][5][14] The bioactivation is catalyzed by esterases present in the intestine and liver.

Specific research has identified carboxymethylenebutenolidase (CMBL) as a key hydrolase involved in this conversion.[15] Studies comparing the bioactivation of different prodrug-type ARBs found that azilsartan medoxomil hydrolase activity correlated well with that of olmesartan (B1677269) medoxomil, for which CMBL is the primary activating enzyme.[15][16][17] Azilsartan medoxomil was confirmed to be a substrate for CMBL.[15]

This is distinct from other ARB prodrugs like candesartan (B1668252) cilexetil, which is primarily activated by carboxylesterase 1 (CES1), or other ester prodrugs that are substrates for carboxylesterase 2 (CES2).[15][18] While various carboxylesterases exist, the data points to CMBL as the principal enzyme responsible for the clinically relevant and rapid activation of azilsartan medoxomil.[15]

Pharmacokinetics of Azilsartan Following Conversion

The rapid and efficient hydrolysis of the prodrug results in a predictable pharmacokinetic profile for the active azilsartan. Following oral administration of azilsartan medoxomil, peak plasma concentrations of azilsartan are achieved swiftly.

Table 1: Pharmacokinetic Parameters of Azilsartan (Post-Conversion)

| Parameter | Value | References |

| Absolute Bioavailability | ~60% | [1][2][3][4][6] |

| Time to Peak Plasma Conc. (Tmax) | 1.5 - 3 hours | [1][2][4][5][6][14] |

| Elimination Half-Life (t1/2) | ~11 hours | [5][9][14] |

| Time to Steady-State | ~5 days | [1][5][6][9] |

| Plasma Protein Binding | >99% (mainly serum albumin) | [1] |

Experimental Protocols for Studying the Conversion

While specific, detailed protocols from a single publication are not available, a general methodology for investigating the enzymatic hydrolysis of azilsartan medoxomil can be constructed based on published research in the field.[15][17]

Protocol: In Vitro Hydrolysis of Azilsartan Medoxomil

-

Enzyme Source Preparation:

-

Tissue Subcellular Fractions: Obtain pooled human liver and intestinal cytosol as a source of native enzymes. Prepare S9 fractions or cytosols via differential centrifugation of tissue homogenates.

-

Recombinant Enzyme: Express and purify recombinant human CMBL from a suitable expression system (e.g., mammalian cells) to study the specific enzyme in isolation.[16][17]

-

-

Incubation Assay:

-

Prepare an incubation mixture in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Add the enzyme source (tissue cytosol or recombinant CMBL) to the buffer.

-

Initiate the reaction by adding a known concentration of azilsartan medoxomil (the substrate).

-

Incubate the mixture at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30, 60 minutes).

-

-

Sample Analysis:

-

Terminate the reaction at each time point by adding a quenching solution, such as acetonitrile, to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the presence and concentration of the product, azilsartan, using a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

-

Data and Kinetic Analysis:

-

Plot the concentration of azilsartan formed against time to determine the initial reaction velocity.

-

To determine enzyme kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the substrate (azilsartan medoxomil).

-

Analyze the velocity versus substrate concentration data using Michaelis-Menten kinetics.[17]

-

-

Inhibition Studies (Optional):

-

To confirm the role of specific esterases, perform the assay in the presence of known, broad-spectrum or specific esterase inhibitors and observe the effect on azilsartan formation.

-

Visualizations

Chemical Conversion Pathway

Caption: The enzymatic hydrolysis of azilsartan medoxomil to its active form, azilsartan.

Experimental Workflow Diagram

Caption: A generalized workflow for the in vitro study of azilsartan medoxomil hydrolysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. efda.gov.et [efda.gov.et]

- 10. researchgate.net [researchgate.net]

- 11. WO2019130277A1 - Pharmaceutical formulations of azilsartan medoxomil - Google Patents [patents.google.com]

- 12. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrolysis Process: Significance and symbolism [wisdomlib.org]

- 14. Azilsartan - Wikipedia [en.wikipedia.org]

- 15. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Human Carboxymethylenebutenolidase as a Bioactivating Hydrolase of Olmesartan Medoxomil in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy and Safety of Azilsartan Medoxomil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the efficacy and safety of azilsartan (B1666440) medoxomil, a potent angiotensin II receptor blocker (ARB). The information is compiled from a comprehensive review of publicly available preclinical studies, including data submitted to regulatory agencies.

Core Efficacy: Potent and Sustained Angiotensin II Type 1 (AT1) Receptor Blockade

Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract during absorption.[1] Azilsartan exhibits high affinity and potent antagonism at the angiotensin II type 1 (AT1) receptor, the primary mediator of the pressor effects of angiotensin II.[2][3]

Mechanism of Action

Azilsartan selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction, aldosterone (B195564) release, and sodium and water retention.[4][5] This targeted blockade of the renin-angiotensin-aldosterone system (RAAS) results in a reduction in blood pressure. Notably, azilsartan has a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor. Preclinical studies suggest that azilsartan dissociates from the AT1 receptor more slowly than other ARBs, which may contribute to its long-lasting antihypertensive effects.

Quantitative Efficacy Data

The antihypertensive efficacy of azilsartan medoxomil has been demonstrated in various preclinical models.

Table 1: AT1 Receptor Binding Affinity

| Compound | Assay Type | IC50 (nM) | pKi | Species | Reference |

| Azilsartan | Radioligand Binding | 0.62 - 2.6 | 8.51 | Human | |

| Candesartan (B1668252) | Radioligand Binding | - | 8.43 | Mammalian | |

| Olmesartan | Radioligand Binding | - | 8.17 | Mammalian | |

| Valsartan | Radioligand Binding | - | 8.46 | Mammalian | |

| Losartan | Radioligand Binding | - | 7.71 | Mammalian |

Table 2: In Vivo Antihypertensive Efficacy

| Animal Model | Dose (mg/kg, p.o.) | Blood Pressure Reduction | Comparator | Comparator BP Reduction | Reference |

| Spontaneously Hypertensive Rats (SHR) | 0.1 - 1 | Dose-dependent decrease, significant at all doses 24h post-dosing. ED25 = 0.41 mg/kg. | Olmesartan medoxomil (0.1 - 3 mg/kg) | Significant only at highest doses 24h post-dosing. ED25 = 1.3 mg/kg. | |

| Renal Hypertensive Dogs | 0.1 - 1 | More potent and persistent reduction. | Olmesartan medoxomil (0.3 - 3 mg/kg) | Less potent and persistent reduction. | |

| Angiotensin II-induced Pressor Response in Rats | ID50 = 0.12 | Inhibition of pressor response lasting 24h. | Olmesartan medoxomil | Inhibitory effects disappeared within 24h. ID50 = 0.55 mg/kg. |

Preclinical Safety and Toxicology Profile

An extensive non-clinical safety program was conducted for azilsartan medoxomil, its active metabolite azilsartan, and its major human metabolite M-II.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in rats and dogs. The primary target organs identified were consistent with the pharmacological activity of angiotensin II receptor blockade.

Table 3: No-Observed-Adverse-Effect-Levels (NOAELs) from Repeat-Dose Toxicity Studies

| Species | Compound | Duration | NOAEL | Key Findings at Higher Doses | Reference |

| Rat | Azilsartan Medoxomil | 26 weeks | - | Gastric erosion, hypertrophy of juxtaglomerular cells, adrenal gland effects. | |

| Dog | Azilsartan Medoxomil | - | - | Ulceration in the GI tract. | |

| Rat | M-II | 13 weeks | 300 mg/kg/day (male), 3000 mg/kg/day (female) | Absence of GI, renal, and adrenal effects seen with the parent compound. | |

| Dog | M-II | 13 weeks | 2000 mg/kg/day | Absence of GI, renal, and adrenal effects seen with the parent compound. |

Carcinogenicity

Carcinogenicity was assessed in two-year studies in rats and six-month studies in transgenic (Tg.rasH2) mice.

Table 4: Carcinogenicity Study Results

| Species | Compound | Duration | Doses Tested | Findings | Reference |

| Rat | Azilsartan Medoxomil | 24 months | Up to 600 mg/kg/day | No drug-related tumors. | |

| Tg.rasH2 Mouse | Azilsartan Medoxomil | 6 months | - | No drug-related neoplasms. | |

| Rat | Azilsartan | 24 months | Up to 300 mg/kg/day | No drug-related tumors. | |

| Mouse | Azilsartan | 24 months | Up to 100 mg/kg/day | No drug-related tumors. | |

| Rat | M-II | 24 months | - | No statistically significant increase in tumor incidence. | |

| Tg.rasH2 Mouse | M-II | 26 weeks | - | No drug-related neoplasms. |

Reproductive and Developmental Toxicity

Reproductive toxicity studies indicated that azilsartan medoxomil was not teratogenic in rats or rabbits. However, as with other ARBs, adverse effects on pup development were observed when administered to pregnant and nursing rats, consistent with the known effects of drugs that act on the RAAS during pregnancy. Azilsartan was found to cross the placenta in pregnant rats and was excreted in the milk of lactating rats.

Experimental Protocols

Antihypertensive Efficacy Assessment in Animal Models

The antihypertensive effect of azilsartan medoxomil was evaluated in established animal models of hypertension.

-

Animal Models: Spontaneously Hypertensive Rats (SHRs) are a widely used genetic model of essential hypertension. The two-kidney, one-clip (2K1C) Goldblatt model in dogs induces renin-dependent hypertension, mimicking renovascular hypertension.

-

Blood Pressure Measurement: Blood pressure can be measured directly via intra-arterial catheters connected to telemetry transmitters for continuous monitoring in conscious, unrestrained animals, or indirectly using the tail-cuff method.

-

Dosing: Test compounds are typically administered orally via gavage.

-

Data Analysis: The change in blood pressure from baseline is calculated and compared between treatment groups and the vehicle control group.

AT1 Receptor Binding Affinity Assay

The affinity of azilsartan for the AT1 receptor is determined using radioligand binding assays.

-

Principle: This assay measures the ability of a test compound (e.g., azilsartan) to compete with a radiolabeled ligand (e.g., 125I-[Sar1,Ile8]AngII) for binding to the AT1 receptor in a preparation of cell membranes expressing the receptor.

-

Procedure:

-

Cell membranes from cells transfected to express the human AT1 receptor are prepared.

-

The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

After reaching equilibrium, the bound and free radioligand are separated.

-

The amount of bound radioactivity is measured.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The binding affinity (Ki) is then calculated from the IC50 value.

Carcinogenicity Study Design

Carcinogenicity studies are long-term in vivo studies designed to assess the potential of a substance to cause cancer.

-

Species: Typically conducted in two rodent species, usually rats and mice.

-

Dosing: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats). Doses are selected based on shorter-term toxicity studies to include a maximum tolerated dose (MTD).

-

Observations: Animals are monitored for clinical signs of toxicity and the development of tumors.

-

Pathology: At the end of the study, a full necropsy is performed, and tissues are examined microscopically for the presence of neoplasms.

Conclusion

The preclinical data for azilsartan medoxomil demonstrate that it is a potent and highly selective AT1 receptor blocker with long-lasting antihypertensive effects in relevant animal models. Its efficacy is superior to that of other ARBs in some preclinical comparisons. The safety profile is well-characterized, with toxicological findings being consistent with the pharmacological mechanism of action and the ARB class. The comprehensive preclinical package supported its further development and clinical use for the treatment of hypertension.

References

- 1. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]

- 5. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide on the Potential Off-Target Effects of Azilsartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azilsartan (B1666440) medoxomil, a potent angiotensin II receptor blocker (ARB), is highly selective for the angiotensin II type 1 (AT1) receptor, its primary therapeutic target for the management of hypertension. This technical guide provides a comprehensive review of the available preclinical and clinical data regarding the potential off-target effects of its active moiety, azilsartan. While exhibiting a very favorable selectivity profile, emerging research suggests potential interactions with other cellular pathways, including the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and signaling cascades implicated in cell proliferation. This document summarizes quantitative data on receptor binding affinities, details the experimental protocols used to investigate these effects, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding of azilsartan's broader pharmacological profile.

Introduction

Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, upon oral administration. Azilsartan exerts its antihypertensive effects by selectively blocking the binding of angiotensin II to the AT1 receptor, a key regulator of blood pressure.[1] The high affinity and slow dissociation of azilsartan from the AT1 receptor contribute to its potent and sustained clinical efficacy.[2] While designed for high target specificity, the potential for off-target interactions is a critical consideration in drug development and safety assessment. This guide delves into the known and potential off-target effects of azilsartan, providing a technical resource for researchers in pharmacology and drug development.

AT1 Receptor Selectivity and Binding Affinity

Azilsartan demonstrates a high degree of selectivity for the AT1 receptor over the AT2 receptor, which is a key characteristic of its safety profile. In vitro studies have quantified this selectivity, showing a significantly greater affinity for the AT1 receptor.

Table 1: Receptor Binding Affinities of Azilsartan

| Receptor | Ligand | Assay Type | Kd (Dissociation Constant) | Reference |

| AT1 | Azilsartan | Radioligand Binding | 3.1 nM | [3] |

| AT2 | Azilsartan | Radioligand Binding | 121 µM | [3] |

This data indicates that azilsartan has an approximately 39,000-fold greater affinity for the AT1 receptor compared to the AT2 receptor.

Table 2: Inhibition of Angiotensin II Binding to Human AT1 Receptors (IC50 Values)

| Compound | IC50 (nM) - No Washout | IC50 (nM) - After Washout | Reference |

| Azilsartan | 2.6 | 7.4 | [4] |

| Olmesartan | 6.7 | 242.5 | |

| Telmisartan | 5.1 | 191.6 | |

| Valsartan | 44.9 | >10,000 | |

| Irbesartan | 15.8 | >10,000 |

The persistence of a low IC50 value for azilsartan after washout demonstrates its slow dissociation from the AT1 receptor compared to other ARBs.

Potential Off-Target Effects

Beyond its primary interaction with the AT1 receptor, several studies have explored other potential biological activities of azilsartan. These include effects on nuclear receptors and pathways involved in cell proliferation and inflammation.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Modulation

The interaction of azilsartan with PPAR-γ, a key regulator of glucose and lipid metabolism, has been a subject of investigation, with some conflicting findings.

Some studies suggest that azilsartan may act as a PPAR-γ agonist. Computational modeling has indicated an agonistic interaction, and in vivo studies in animal models of myocardial ischemia-reperfusion injury have shown that the cardioprotective effects of azilsartan are reversed by a PPAR-γ antagonist. However, the upregulation of PPAR-γ by azilsartan was reported to be less pronounced compared to telmisartan.

Conversely, other in vitro research indicates that azilsartan enhances adipogenesis and the expression of PPAR-γ target genes in 3T3-L1 preadipocytes without directly activating PPAR-γ in cell-based transactivation assays. This suggests a potential indirect mechanism of action on the PPAR-γ pathway.

-